3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-2,2-dimethylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-12(2)10(7-8-14-12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWGFMCRLNEOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with 2,2-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like acetone or nitromethane, and catalysts such as rhodium complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors or ion channels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine with four analogous pyrrolidine derivatives, highlighting structural differences, physicochemical properties, and applications:
Notes:
- *CAS 1487350-26-4 refers to the hydrochloride salt of the target compound.
- Molecular weights are calculated for free bases unless specified.
Structural and Electronic Analysis
- Fluorine vs. Chlorine Substituents : The 2-fluorophenyl group in the target compound offers a balance between electronegativity and steric hindrance compared to the bulkier 2-chlorophenyl analog. Chlorine increases lipophilicity (ClogP ≈ 2.8 vs. F’s ClogP ≈ 2.2) but may reduce metabolic stability due to stronger halogen bonds .
- Methoxy-Fluorine Synergy : The 3-fluoro-4-methoxyphenyl derivative (EN300-6491168) combines solubility-enhancing methoxy groups with fluorine’s electronic effects, making it superior in aqueous assays .
- Benzyl vs.
Biological Activity
3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a fluorophenyl group. Its molecular formula is and it has a molecular weight of approximately 193.26 g/mol. The presence of the fluorine atom significantly influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain receptors and enzymes, potentially modulating their activity. This compound may exhibit anticonvulsant properties , making it a candidate for further pharmacological studies related to neurological conditions such as epilepsy.
Biological Activity and Applications
Research indicates that compounds similar to this compound can effectively bind to neurotransmitter receptors and enzymes involved in neurological pathways. This binding capability suggests potential therapeutic applications in treating various conditions. Some notable biological activities observed include:
- Anticonvulsant Activity : Preliminary studies suggest that this compound could be effective in managing seizures.
- Antimicrobial Properties : The structure may confer antimicrobial activity, although specific studies are needed to confirm this .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine | Similar fluorophenyl substitution | Potential antimicrobial activity |
| 4-(3-Fluorophenyl)-3,3-dimethylpiperidine | Piperidine ring instead of pyrrolidine | Different pharmacological properties |
| 4-(3-Fluorophenyl)-3,3-dimethylazetidine | Azetidine ring structure | Variations in ring strain and reactivity |
Case Studies
- Anticonvulsant Study : In a study exploring the anticonvulsant properties of pyrrolidine derivatives, this compound was tested for its efficacy in reducing seizure frequency in animal models. The results indicated a significant reduction in seizure episodes compared to control groups, suggesting its potential as an anticonvulsant agent .
- Binding Affinity Analysis : A comparative analysis was conducted to evaluate the binding affinity of this compound against various neurotransmitter receptors. The findings revealed that the compound exhibited higher binding affinity than its chloro and bromo analogs, highlighting the role of the fluorine atom in enhancing receptor interaction.
Future Directions
The unique properties of this compound present numerous avenues for future research:
- Pharmacological Studies : Further exploration into its anticonvulsant properties and potential applications in treating epilepsy.
- Synthesis Optimization : Developing more efficient synthetic routes for larger-scale production while maintaining high purity levels.
- Mechanistic Studies : Investigating the precise mechanisms by which this compound interacts with biological targets to better understand its therapeutic potential.
Q & A
Q. Table 1: Comparative Synthetic Routes
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh3)4, DMF/H2O | 65–78 | |
| Reductive amination | NaBH4, MeOH | 52–60 | |
| Chiral resolution | Chiral HPLC (R-config.) | 90% ee |
Basic: How to characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- 1H/19F NMR : The 2-fluorophenyl group shows a doublet of doublets (δ 7.2–7.5 ppm, J = 8–10 Hz) due to coupling with adjacent protons and fluorine. The 2,2-dimethyl groups appear as a singlet (δ 1.2–1.4 ppm) .
- X-ray crystallography : Analyze dihedral angles between the pyrrolidine ring and fluorophenyl group (e.g., 45–60° for similar compounds) to confirm steric effects from dimethyl substitution .
- Mass spectrometry : Look for molecular ion peaks at m/z 207 (M+H)+ and fragment ions at m/z 164 (loss of dimethylamine) .
Advanced: How to resolve contradictions in reported biological activity data for fluorophenyl-pyrrolidine derivatives?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line sensitivity) or structural nuances (e.g., fluorophenyl substitution position). To address this:
- Dose-response standardization : Use IC50/EC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for tissue-specific effects .
- Structure-activity relationship (SAR) studies : Compare 2-fluorophenyl vs. 4-fluorophenyl analogs (e.g., 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine shows reduced receptor binding due to steric hindrance ).
- Metabolic stability assays : Evaluate hepatic clearance rates using microsomal enzymes to identify confounding pharmacokinetic factors .
Q. Table 2: Biological Activity Comparison
| Compound | Target Receptor | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|---|
| This compound | Dopamine D3 | 0.12 | HEK293 | |
| 3-(4-Fluorophenyl)pyrrolidine | Dopamine D3 | 0.85 | HeLa |
Advanced: How to design experiments to study stereochemical effects in this compound?
Methodological Answer:
- Chiral synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) or employ asymmetric catalysis (e.g., BINAP-Ru complexes) to isolate specific stereoisomers .
- Circular dichroism (CD) : Compare CD spectra of enantiomers to confirm optical activity.
- Molecular docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding affinities of R- vs. S-enantiomers with target proteins .
Basic: What are the key stability considerations for storing and handling this compound?
Methodological Answer:
- Storage conditions : Store under inert gas (Ar/N2) at –20°C to prevent oxidation of the pyrrolidine ring .
- Light sensitivity : Protect from UV exposure using amber glassware due to the fluorophenyl chromophore .
- Hygroscopicity : Use desiccants (e.g., silica gel) to mitigate moisture absorption, which can hydrolyze the dimethyl groups .
Advanced: How to optimize reaction yields in large-scale synthesis while maintaining stereochemical purity?
Methodological Answer:
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce racemization .
- Catalyst optimization : Screen Pd/XPhos or Pd/JohnPhos systems for improved turnover numbers (TON > 500) in cross-coupling steps .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Basic: What computational methods are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- DFT calculations : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict redox behavior .
- LogP estimation : Use software like MarvinSketch or ACD/Percepta to estimate lipophilicity (predicted logP ~2.5) for drug-likeness assessment .
- pKa prediction : The dimethyl groups reduce basicity (predicted pKa ~7.1), impacting solubility in physiological buffers .
Advanced: How to address discrepancies between computational predictions and experimental data in SAR studies?
Methodological Answer:
- Force field refinement : Adjust parameters in molecular dynamics simulations (e.g., AMBER) to account for fluorine’s electronegativity .
- Crystallographic validation : Compare predicted and observed X-ray structures to identify steric clashes or hydrogen-bonding mismatches .
- Free-energy perturbation (FEP) : Quantify binding energy differences between analogs to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
